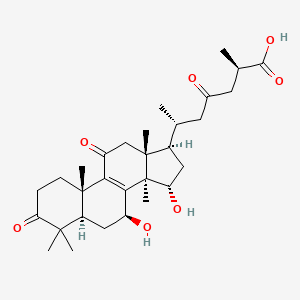

7,15-Dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C27H40O6 |

|---|---|

Molekulargewicht |

460.6 g/mol |

IUPAC-Name |

(4R)-4-[(10S,13R,14R,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C27H40O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18,20,28,31H,7-13H2,1-6H3,(H,32,33)/t14-,15-,16?,18?,20?,25+,26-,27+/m1/s1 |

InChI-Schlüssel |

JBKAGLHPUJBTTD-PUELWJBXSA-N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ganoderic Acid A

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic Acid A (GAA), a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a molecule of significant interest in oncology and cellular biology.[1][2] Its multifaceted mechanism of action, encompassing the induction of apoptosis, inhibition of metastasis, and modulation of critical oncogenic signaling pathways, positions it as a promising candidate for therapeutic development.[1][3] This technical guide provides a comprehensive analysis of the molecular pathways targeted by GAA, supported by detailed experimental protocols and quantitative data to facilitate further research and drug development efforts. We will explore its role in activating intrinsic apoptotic cascades, suppressing cell migration and invasion, and its intricate interplay with key signaling networks including JAK/STAT, PI3K/Akt, and NF-κB.[1][4][5][6]

Introduction: The Therapeutic Potential of a Fungal Metabolite

For centuries, Ganoderma lucidum has been a cornerstone of traditional Chinese medicine, valued for its purported benefits in treating a variety of ailments, including immunological disorders and cancer.[1] Modern phytochemical analysis has identified ganoderic acids as a major class of bioactive triterpenoids responsible for many of these therapeutic effects.[1][7] Ganoderic Acid A (GAA) is one of the most abundant and extensively studied of these compounds.[2][8] Its complex chemical structure allows it to interact with a multitude of cellular targets, leading to a diverse range of biological activities. This guide focuses on elucidating the precise molecular mechanisms that underpin its potent anti-cancer properties.

Core Mechanisms of Action: A Multi-Pronged Anti-Cancer Strategy

GAA exerts its anti-tumor effects through a coordinated attack on multiple fronts of cancer cell pathophysiology. These mechanisms are not mutually exclusive and often converge to create a robust anti-proliferative and pro-apoptotic environment.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A primary mechanism of GAA's anti-cancer activity is its ability to induce apoptosis, or programmed cell death, in various cancer cell lines, including hepatocellular carcinoma, breast cancer, and osteosarcoma.[1] This is achieved primarily through the intrinsic, or mitochondrial, pathway of apoptosis.

Key Molecular Events:

-

Modulation of Bcl-2 Family Proteins: GAA treatment leads to an upregulation of pro-apoptotic proteins such as Bax and Bak, and a downregulation of anti-apoptotic proteins like Bcl-xL and Mcl-1.[3][6] This shift in the Bax/Bcl-2 ratio is a critical event that increases the permeability of the outer mitochondrial membrane.

-

Mitochondrial Disruption and Cytochrome C Release: The increased membrane permeability results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[3]

-

Caspase Cascade Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.[1][3] The presence of cleaved caspase-3 is a hallmark of apoptosis and its activation executes the final stages of cell death.[1]

Anti-Metastatic Effects: Halting Cancer Cell Spread

Metastasis is the primary cause of mortality in cancer patients.[1] GAA has demonstrated significant potential in inhibiting the multi-step process of cancer cell migration and invasion.[1][4]

Key Molecular Events:

-

Inhibition of Cell Migration and Invasion: Studies using Transwell assays have shown that GAA effectively suppresses the migration and invasion of cancer cells, such as those in hepatocellular carcinoma.[1]

-

Downregulation of Matrix Metalloproteinases (MMPs): Some ganoderic acids have been shown to downregulate the expression and secretion of MMPs, such as MMP-2 and MMP-9.[9][10] These enzymes are crucial for degrading the extracellular matrix (ECM), a necessary step for cancer cells to invade surrounding tissues.

-

Modulation of Adhesion Molecules: GAA can interfere with the adhesion of cancer cells to ECM components, a critical early step in the metastatic cascade.[4]

Modulation of Key Oncogenic Signaling Pathways

GAA's ability to influence fundamental cellular processes stems from its interaction with several critical signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. GAA has been shown to inhibit the phosphorylation, and thus the activation, of both PI3K and Akt in various cell types.[5][11][12] This inactivation prevents downstream signaling that promotes cell survival and proliferation and can induce autophagy-related cell death.[13][14]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often constitutively active in cancer, promoting cell proliferation and survival. GAA has been shown to inhibit the JAK2/STAT3 signaling pathway, leading to the downregulation of STAT3 target genes involved in anti-apoptosis (e.g., Bcl-xL, Mcl-1).[6]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival. In many cancers, NF-κB is constitutively active, protecting tumor cells from apoptosis. GAA can suppress NF-κB activation by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of NF-κB and the transcription of its pro-survival target genes.[4][15][16]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and stress responses. GAA has been observed to inhibit the activation of key components of this pathway, such as p38 MAPK, which can contribute to its anti-proliferative and anti-inflammatory effects.[17][18][19]

-

p53 Signaling: Recent studies suggest that derivatives of GAA can induce apoptosis by regulating the p53 signaling pathway, potentially by inhibiting the interaction between the tumor suppressor p53 and its negative regulator, MDM2.[2][8]

Inhibition of Key Biosynthetic Enzymes

-

Lanosterol 14α-demethylase: Ganoderic acids, being structurally similar to lanosterol, can act as inhibitors of lanosterol 14α-demethylase, a key cytochrome P450 enzyme in the cholesterol biosynthesis pathway.[20][21] This inhibition leads to an accumulation of lanosterol and a disruption of cholesterol homeostasis, which can affect membrane integrity and signaling in cancer cells.[20]

-

5-α-reductase: In hormone-dependent cancers like prostate cancer, some ganoderic acids have been shown to inhibit 5-α-reductase, the enzyme that converts testosterone to the more potent dihydrotestosterone (DHT).[22] By blocking this conversion, they can interfere with androgen receptor signaling.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the complex interplay of these mechanisms, the following diagrams illustrate the core signaling pathways affected by Ganoderic Acid A and a typical experimental workflow used to study its effects.

Caption: Signaling pathways modulated by Ganoderic Acid A.

Caption: Standard Western Blot workflow for protein analysis.

Experimental Validation: Protocols and Methodologies

The elucidation of GAA's mechanism of action relies on a suite of robust cell and molecular biology techniques. Here, we provide detailed, step-by-step protocols for key assays.

Cell Viability and Cytotoxicity Assay (CCK-8/MTT)

This assay is fundamental for determining the dose-dependent cytotoxic effect of GAA on cancer cells and for calculating the IC50 (half-maximal inhibitory concentration) value.

-

Principle: Colorimetric assays where mitochondrial dehydrogenases in viable cells convert a tetrazolium salt (like WST-8 in CCK-8 or MTT) into a colored formazan product. The amount of formazan is directly proportional to the number of living cells.[23][24]

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, MDA-MB-231) into a 96-well plate at a density of 6,000-10,000 cells/well and allow them to adhere overnight.[1][23]

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of GAA (e.g., 0-200 µM). Include a vehicle control (DMSO).[1][25]

-

Incubation: Incubate the cells for specified time points (e.g., 24, 48, 72 hours).[1]

-

Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

-

Measurement: Measure the absorbance (optical density) at 450 nm for CCK-8 or after solubilizing the formazan crystals for MTT.[1]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[26][27] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.[26][27] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[27][28]

-

Protocol:

-

Cell Treatment: Culture and treat cells with GAA at the desired concentration and time point.

-

Harvest Cells: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.[26][28]

-

Washing: Wash cells twice with cold 1X PBS.[26]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[29]

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 5 µL of PI.[28][29]

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[27][29]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the effect of GAA on the migratory and invasive potential of cancer cells.

-

Principle: The assay uses a two-chamber system (a Transwell insert) where cells are seeded in the upper chamber and a chemoattractant is placed in the lower chamber.[30][31] For invasion assays, the porous membrane separating the chambers is coated with an ECM-like substance (e.g., Matrigel) that cells must degrade to pass through.[31][32]

-

Protocol:

-

Chamber Preparation: For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with Matrigel. Rehydrate the inserts with serum-free medium.

-

Cell Seeding: Resuspend serum-starved cancer cells in serum-free medium containing GAA (or vehicle) and seed them into the upper chamber (e.g., 2x10^6 cells).[1]

-

Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS).[1]

-

Incubation: Incubate for 24-48 hours to allow for migration/invasion.

-

Cell Removal: Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.[32][33]

-

Fixation & Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol or paraformaldehyde, and then stain with a solution like Crystal Violet.[33]

-

Quantification: Elute the stain and measure absorbance, or count the stained cells in several microscopic fields to quantify migration/invasion.

-

Protein Expression Analysis by Western Blotting

Western blotting is used to detect and quantify changes in the expression levels of specific proteins within the signaling pathways affected by GAA.

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.[34]

-

Protocol:

-

Lysate Preparation: Treat cells with GAA, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[35]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) onto a polyacrylamide gel and separate them by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[35]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[36]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, cleaved caspase-3, STAT3) overnight at 4°C.[35][36]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[36]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[36] A loading control (e.g., β-actin or GAPDH) must be used to normalize the results.

-

Quantitative Data Summary

The efficacy of Ganoderic Acid A can be quantified by its IC50 values, which vary depending on the cell line and incubation time.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µmol/L) | Reference |

| HepG2 | Hepatocellular Carcinoma | 24 | 187.6 | [1] |

| HepG2 | Hepatocellular Carcinoma | 48 | 203.5 | [1] |

| SMMC7721 | Hepatocellular Carcinoma | 24 | 158.9 | [1] |

| SMMC7721 | Hepatocellular Carcinoma | 48 | 139.4 | [1] |

Note: IC50 values can vary based on experimental conditions and should be determined empirically for each specific cell line and assay.

Conclusion and Future Directions

Ganoderic Acid A presents a compelling case as a multi-targeted anti-cancer agent. Its ability to simultaneously induce apoptosis, inhibit metastasis, and modulate a network of crucial oncogenic signaling pathways underscores its therapeutic potential. The convergence of its effects on the PI3K/Akt, JAK/STAT, and NF-κB pathways highlights its capacity to disrupt the core machinery that drives cancer cell proliferation and survival.

Future research should focus on several key areas:

-

In Vivo Efficacy: While in vitro data is promising, robust pre-clinical studies in animal models are necessary to validate these mechanisms and assess the therapeutic efficacy and safety of GAA.

-

Target Deconvolution: Further investigation is needed to identify the direct binding partners of GAA, which could reveal novel therapeutic targets.

-

Synergistic Combinations: Exploring the synergistic potential of GAA with conventional chemotherapeutic agents or targeted therapies could lead to more effective and less toxic treatment regimens. For instance, its ability to sensitize HepG2 cells to cisplatin is a promising avenue.[3]

-

Pharmacokinetics and Bioavailability: Optimizing the delivery and bioavailability of GAA through formulation strategies or medicinal chemistry approaches will be critical for its clinical translation.[2][8]

By continuing to unravel the intricate molecular mechanisms of Ganoderic Acid A, the scientific community can pave the way for its development as a novel therapeutic agent in the fight against cancer.

References

- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Ganoderic acids suppress growth and invasive behavior of breast c...: Ingenta Connect [ingentaconnect.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]

- 8. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells. | Semantic Scholar [semanticscholar.org]

- 10. Ganoderic Acid DM: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ganoderic Acid A Prevented Osteoporosis by Modulating the PIK3CA/p‐Akt/TWIST1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. Ganoderic acid A alleviates hypoxia-induced apoptosis, autophagy, and inflammation in rat neural stem cells through the PI3K/AKT/mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ganoderic Acid A Attenuates IL-1β-Induced Inflammation in Human Nucleus Pulposus Cells Through Inhibiting the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ganoderic Acid A Inhibits High Glucose-Induced Oxidative Stress and Extracellular Matrix Accumulation in Rat Glomerular Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Effect of 26-Oxygenosterols from Ganoderma lucidum and Their Activity as Cholesterol Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 28. bosterbio.com [bosterbio.com]

- 29. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 30. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 31. clyte.tech [clyte.tech]

- 32. creative-bioarray.com [creative-bioarray.com]

- 33. fishersci.co.uk [fishersci.co.uk]

- 34. Western blot protocol | Abcam [abcam.com]

- 35. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 36. CST | Cell Signaling Technology [cellsignal.com]

The Isolation of a Keystone Bioactive: A Technical Guide to Ganoderic Acid A from Ganoderma lucidum

Abstract

Ganoderma lucidum, a mushroom revered in traditional medicine, is a veritable reservoir of complex secondary metabolites. Among these, the lanostane-type triterpenoids, particularly Ganoderic Acid A (GAA), have emerged as subjects of intense scientific scrutiny due to their significant pharmacological potential. This technical guide provides an in-depth exploration of the discovery and isolation of Ganoderic Acid A for researchers, chemists, and drug development professionals. Eschewing a rigid template, this document follows the logical and often iterative journey of natural product chemistry—from the foundational extraction of crude triterpenoids to the precise purification of a single molecular entity. We will delve into the causality behind critical methodological choices, provide validated experimental protocols, and present the analytical data that confirms the identity and purity of the final product.

Introduction: The Significance of Ganoderma Triterpenoids

For centuries, Ganoderma lucidum (Lingzhi or Reishi) has been a cornerstone of traditional medicine in East Asia.[1] Its therapeutic reputation is now understood to be rooted in a complex chemical profile, rich in bioactive constituents like polysaccharides and, most notably, triterpenoids.[2] These triterpenoids, known as ganoderic acids, are highly oxygenated C30 lanostane-type molecules responsible for the mushroom's characteristic bitter taste and many of its purported health benefits.[3]

Ganoderic Acid A, alongside Ganoderic Acid B, was one of the first of these compounds to be isolated and structurally elucidated by Kubota et al. in 1982 from the chloroform extract of the mushroom's dried fruiting bodies.[1] This seminal work opened the door to the discovery of over 140 related triterpenoids from Ganoderma species.[4] Pharmacological studies have since revealed that Ganoderic Acid A possesses a wide array of biological activities, including hepatoprotective, anti-tumor, and anti-inflammatory effects, making it a molecule of significant interest for modern therapeutic development.[5][6][7]

This guide serves as a comprehensive resource, consolidating established methodologies to provide a field-proven workflow for the isolation of Ganoderic Acid A, from raw fungal biomass to a highly purified compound suitable for pharmacological investigation.

The Biosynthetic Origin of Ganoderic Acid A

Understanding the biogenesis of Ganoderic Acid A provides context for its chemical nature. Like all triterpenoids, it originates from the mevalonate (MVA) pathway. The process begins with acetyl-CoA and culminates in the synthesis of a 30-carbon precursor, lanosterol. From lanosterol, a cascade of enzymatic reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), introduces the extensive oxygenation (hydroxyl, keto, and carboxyl groups) that characterizes the diverse family of ganoderic acids.[8][9]

Caption: A simplified schematic of the biosynthesis of Ganoderic Acid A.

A Multi-Stage Isolation Workflow

The isolation of Ganoderic Acid A is a multi-step process designed to systematically enrich the target compound from a complex natural matrix. The workflow can be logically divided into three core stages: Primary Extraction, Liquid-Liquid Fractionation, and Chromatographic Purification.

Caption: Overview of the multi-stage isolation process for Ganoderic Acid A.

Stage 1: Primary Bulk Extraction

Objective: To efficiently extract the total triterpenoid content from the fungal biomass.

Rationale: Ethanol is selected as the extraction solvent due to its polarity, which is well-suited for extracting a broad range of moderately polar compounds, including the oxygenated triterpenoids. Using a high concentration (e.g., 95%) balances the solubilization of these compounds with minimized extraction of highly polar constituents like polysaccharides. Heating enhances extraction efficiency by increasing solvent penetration and solute solubility.[4][10]

Protocol 1: Ethanolic Extraction

-

Preparation: Dry the fruiting bodies of Ganoderma lucidum at 60-70°C until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 60-mesh) to maximize the surface area for extraction.[9]

-

Maceration & Reflux: Submerge the powder in 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v). Heat the mixture to 60°C and maintain under reflux with continuous stirring for 2-6 hours.[9][11]

-

Filtration: After extraction, filter the mixture through multiple layers of gauze or a similar filter medium to separate the liquid extract from the solid fungal residue.

-

Re-extraction: To ensure exhaustive extraction, repeat the process (steps 2-3) on the residue at least two more times.

-

Concentration: Combine the ethanolic filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature of 50°C. This removes the ethanol, yielding a viscous, dark crude extract enriched with triterpenoids.[9][11]

Stage 2: Acid-Base Liquid-Liquid Fractionation

Objective: To selectively separate acidic triterpenoids (like Ganoderic Acid A) from neutral and basic compounds present in the crude extract.

Rationale: This stage leverages the acidic nature of the carboxyl group on Ganoderic Acid A. By washing the organic extract with a basic aqueous solution (sodium bicarbonate), the acidic triterpenoids are deprotonated to form water-soluble carboxylate salts, which partition into the aqueous phase. Neutral lipids and other non-acidic compounds remain in the organic phase. Subsequent acidification of the aqueous phase re-protonates the carboxylates, rendering them less polar and allowing them to be re-extracted back into an organic solvent.[9][12]

Protocol 2: Selective Fractionation

-

Resuspension: Resuspend the dried crude extract from Stage 1 in water.

-

Initial Organic Extraction: Transfer the aqueous suspension to a separatory funnel and perform a liquid-liquid extraction three times with an equal volume of chloroform. Combine the organic (chloroform) layers. The bulk of the triterpenoids will partition into this phase.[9][12]

-

Acidic Triterpenoid Separation: Wash the combined chloroform layers with a 5% (w/v) sodium bicarbonate (NaHCO₃) aqueous solution. The acidic triterpenoids, including Ganoderic Acid A, will transfer to the basic aqueous layer. Repeat this wash step to ensure complete transfer.

-

Acidification and Re-extraction: Carefully acidify the collected NaHCO₃ layer with HCl to a pH of approximately 2-3. This will cause the acidic triterpenoids to precipitate. Extract this acidified solution again with chloroform or ethyl acetate. The protonated, less polar Ganoderic Acid A will now partition back into the organic layer.[9]

-

Final Concentration: Dry the final organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting solid is a triterpenoid-enriched fraction, significantly cleaner than the initial crude extract.

Stage 3: High-Resolution Chromatographic Purification

Objective: To isolate Ganoderic Acid A from other structurally similar ganoderic acids and remaining impurities. This is typically a two-step process involving column chromatography followed by High-Performance Liquid Chromatography (HPLC).

3.3.1. Preparative Column Chromatography

Rationale: Silica gel column chromatography serves as an initial, lower-resolution purification step to separate the enriched fraction into several sub-fractions based on polarity. This reduces the complexity of the mixture before it is subjected to the more precise HPLC separation.

Protocol 3: Silica Gel Column Chromatography

-

Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent like chloroform.

-

Loading: Dissolve the triterpenoid-enriched fraction from Stage 2 in a minimal amount of chloroform and load it onto the column.

-

Elution: Elute the column with a gradient system, typically starting with chloroform and gradually increasing the polarity by adding acetone or methanol.[10]

-

Fraction Collection: Collect eluates in fractions and monitor them by Thin-Layer Chromatography (TLC). Combine fractions that show a similar profile and a prominent spot corresponding to a Ganoderic Acid A standard.

-

Concentration: Evaporate the solvent from the combined fractions containing the target compound to yield a semi-purified Ganoderic Acid A crude product.

3.3.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC is the definitive step for achieving high-purity Ganoderic Acid A. A C18 column is the stationary phase of choice due to its strong hydrophobic interactions with the non-polar lanostane skeleton of the ganoderic acids, providing excellent retention and separation capabilities for these types of molecules.[2][10] The mobile phase is typically a mixture of an organic solvent (acetonitrile or methanol) and water. Critically, the aqueous component is acidified (e.g., with acetic or formic acid). This suppresses the ionization of the carboxylic acid group on Ganoderic Acid A.[13][14] An un-ionized molecule is more hydrophobic, leading to stronger retention, better interaction with the C18 stationary phase, and significantly improved peak shape (i.e., less tailing).[15][16]

Protocol 4: Final Purification by RP-HPLC

| Parameter | Recommended Condition | Rationale/Causality |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Non-polar stationary phase interacts strongly with the hydrophobic triterpenoid backbone, enabling separation based on subtle polarity differences.[11][17] |

| Mobile Phase A | Water with 0.1% - 2.0% Acetic Acid or 0.1% Formic Acid | Acid suppresses ionization of the carboxyl group on GAA, increasing its hydrophobicity and leading to better retention and peak symmetry.[6][18] |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent used to elute the compounds from the C18 column. |

| Elution Mode | Gradient or Isocratic | A gradient (e.g., increasing percentage of B) is often used for complex mixtures. An isocratic method (e.g., 60:40 Methanol:Acidified Water) can be optimized for final purification.[6][19] |

| Flow Rate | 0.5 - 1.0 mL/min | A standard analytical flow rate that provides a balance between resolution and run time.[19] |

| Detection | UV at 252 nm | This wavelength corresponds to the absorbance maximum for the conjugated ketone system present in many ganoderic acids, including GAA.[6][10] |

| Column Temp. | 25 - 30°C | Maintains consistent retention times and viscosity.[10] |

-

Sample Preparation: Dissolve the semi-purified product from the silica column in methanol. Filter through a 0.45 µm syringe filter before injection.

-

Injection & Fraction Collection: Inject the sample onto the equilibrated HPLC system. Collect the peak corresponding to the retention time of Ganoderic Acid A, as determined by a reference standard.

-

Final Processing: Evaporate the solvent from the collected fraction. The resulting solid can be further purified by recrystallization from methanol to obtain Ganoderic Acid A with a purity often exceeding 97%.[12]

Structural Confirmation and Data

The identity and purity of the isolated compound must be confirmed through spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For Ganoderic Acid A (C₃₀H₄₄O₇), the expected molecular weight is 516.30 g/mol . The mass spectrum often shows characteristic fragmentation patterns, such as the loss of water (H₂O) molecules and a cleavage of the side chain.[5][19]

| Ionization Mode | Observed Ion [M+H]⁺ | Molecular Formula | Note |

| ESI/APCI (+) | m/z 517.3 | C₃₀H₄₅O₇⁺ | Protonated molecule |

| ESI/APCI (+) | m/z 499.3 | C₃₀H₄₃O₆⁺ | Loss of one water molecule [M+H-H₂O]⁺ |

| ESI/APCI (+) | m/z 481.3 | C₃₀H₄₁O₅⁺ | Loss of two water molecules [M+H-2H₂O]⁺ |

Note: Data synthesized from typical fragmentation patterns described in the literature.[5][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive structural fingerprint of the molecule. While a complete, unambiguously assigned dataset can be complex to acquire, key ¹H NMR signals are indicative of the Ganoderic Acid A structure.

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Tentative) |

| 0.64 | s | H-18 (3H) |

| 0.90 | s | H-29 (3H) |

| 1.03 | s | H-28 (3H) |

| 1.12 | d | H-21 (3H) |

| 1.16 | d | H-27 (3H) |

| 1.37 | s | H-19 (3H) |

| 1.69 | s | H-30 (3H) |

Note: ¹H NMR data reported in CDCl₃, synthesized from published values for Ganoderic Acid A and closely related analogues.[6] A full structural elucidation requires a suite of 2D NMR experiments (COSY, HSQC, HMBC).

Conclusion and Future Outlook

The isolation of Ganoderic Acid A from Ganoderma lucidum is a classic yet challenging exercise in natural product chemistry. The workflow presented in this guide, which progresses from non-selective bulk extraction to highly specific chromatographic techniques, represents a robust and validated pathway to obtaining this valuable bioactive compound. The rationale underpinning each methodological choice—from solvent selection to the acidification of the HPLC mobile phase—is critical for success, ensuring not only yield but also the high purity required for subsequent pharmacological and clinical investigations. As research continues to uncover the therapeutic potential of ganoderic acids, the demand for efficient and scalable isolation methods will undoubtedly grow, paving the way for further innovation in this field.

References

- 1. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]

- 2. uhplcs.com [uhplcs.com]

- 3. researchgate.net [researchgate.net]

- 4. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jfda-online.com [jfda-online.com]

- 7. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]

- 13. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biotage.com [biotage.com]

- 15. reddit.com [reddit.com]

- 16. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]

- 17. researchgate.net [researchgate.net]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. researchgate.net [researchgate.net]

Biosynthesis pathway of 7,15-Dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid.

An In-depth Technical Guide to the Biosynthesis of 7,15-Dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid

Introduction

This compound is a highly oxygenated lanostane-type triterpenoid, a class of compounds more commonly known as ganoderic acids.[1] These complex natural products are primarily isolated from the medicinal mushroom Ganoderma lucidum and are responsible for many of its reputed pharmacological activities.[2][3][4] The biosynthesis of this specific molecule, like other ganoderic acids, is a multi-step enzymatic process that begins with simple precursors and proceeds through the well-established mevalonate pathway to the key intermediate, lanosterol.[5][6]

From lanosterol, a series of specific and sequential oxidative modifications—including hydroxylations and ketone formations on the tetracyclic core and oxidation of the side chain—are required to yield the final product. While the upstream pathway to lanosterol is conserved and well-elucidated, the downstream "tailoring" steps that create the vast diversity of ganoderic acids are the subject of ongoing research.[3] The functional characterization of specific enzymes, particularly cytochrome P450 monooxygenases (CYPs), is critical to piecing together the precise sequence of these transformations.[2][7]

This guide provides a detailed overview of the complete biosynthetic pathway, starting from the foundational mevalonate pathway and extending to the putative post-lanosterol modifications leading to this compound. It integrates established knowledge with logical inferences based on related biosynthetic pathways in Ganoderma lucidum.

Part 1: The Foundational Pathway: Synthesis of the Lanosterol Backbone

The biosynthesis of all ganoderic acids originates from the mevalonate (MVA) pathway, a conserved route in fungi, animals, and plants for the production of isoprenoid precursors.[6][8][9] This pathway converts acetyl-CoA into the tetracyclic triterpenoid lanosterol, the universal precursor to ganoderic acids and other steroids.[5][10]

The process can be divided into three major stages:

-

Formation of Isopentenyl Pyrophosphate (IPP): Acetyl-CoA is converted to the C5 isoprene unit, IPP.

-

Synthesis of Squalene: IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), are condensed to form the C30 linear hydrocarbon, squalene.

-

Cyclization to Lanosterol: Squalene undergoes epoxidation and a remarkable cyclization cascade to form the characteristic 6-6-6-5 tetracyclic ring system of lanosterol.[11]

Key Enzymatic Steps to Lanosterol

| Step | Substrate(s) | Enzyme | Product | Gene (Example) |

| 1 | Acetyl-CoA | Acetyl-CoA C-acetyltransferase | Acetoacetyl-CoA | - |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA Synthase | HMG-CoA | hmgs[12] |

| 3 | HMG-CoA | HMG-CoA Reductase | Mevalonate | hmgr[12] |

| 4 | Mevalonate | Mevalonate Kinase | Mevalonate-5-phosphate | - |

| 5 | Mevalonate-5-phosphate | Phosphomevalonate Kinase | Mevalonate-5-pyrophosphate | - |

| 6 | Mevalonate-5-pyrophosphate | Diphosphomevalonate Decarboxylase | Isopentenyl Pyrophosphate (IPP) | mvd[12] |

| 7 | IPP | IPP Isomerase | Dimethylallyl Pyrophosphate (DMAPP) | - |

| 8 | IPP + DMAPP | Farnesyl Diphosphate Synthase | Geranyl Pyrophosphate (GPP) | fps[12] |

| 9 | GPP + IPP | Farnesyl Diphosphate Synthase | Farnesyl Pyrophosphate (FPP) | fps[12] |

| 10 | 2x FPP | Squalene Synthase | Squalene | sqs[5][12] |

| 11 | Squalene | Squalene Epoxidase (Monooxygenase) | 2,3-Oxidosqualene | - |

| 12 | 2,3-Oxidosqualene | Lanosterol Synthase | Lanosterol | ls[5][12] |

Visualization of the Lanosterol Pathway

Caption: The conserved mevalonate pathway to lanosterol.

Part 2: Putative Pathway of Post-Lanosterol Modifications

The conversion of lanosterol to this compound involves a series of oxidative "tailoring" reactions. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which introduce oxygen atoms into the lanostane skeleton, and dehydrogenases, which can convert hydroxyl groups to ketones.[2]

While the exact sequence has not been definitively elucidated for this specific molecule, a plausible biosynthetic route can be proposed based on the structures of known ganoderic acid intermediates. The necessary transformations are:

-

Oxidation at C-3: Conversion of the C-3 hydroxyl group of lanosterol to a ketone.

-

Hydroxylation at C-7: Introduction of a hydroxyl group at the 7th position.

-

Oxidation at C-11: Introduction of a ketone at the 11th position.

-

Hydroxylation at C-15: Introduction of a hydroxyl group at the 15th position.

-

Side-Chain Oxidation to a Carboxylic Acid: Oxidation of the terminal carbons of the side chain (e.g., C-26 or C-27) to form a C-24 carboxylic acid. This likely involves multiple enzymatic steps. Research has identified CYPs like cyp5150l8 from G. lucidum that catalyze a three-step oxidation of the lanosterol side chain to produce a C-26 carboxylic acid.[7]

The order of these events can vary, but modifications to the tetracyclic core often precede or occur concurrently with side-chain oxidation.

Proposed Biosynthetic Sequence

A logical pathway would proceed as follows:

-

Lanosterol → Lanosta-8,24-dien-3-one: The initial C-3 hydroxyl is oxidized to a ketone.

-

→ 7-hydroxy-lanosta-8,24-dien-3-one: Hydroxylation at C-7.

-

→ 7-hydroxy-lanosta-8,24-dien-3,11-dione: Oxidation at C-11.

-

→ 7,15-dihydroxy-lanosta-8,24-dien-3,11-dione: Hydroxylation at C-15. This intermediate now has all the required modifications on the core structure.

-

→ 7,15-Dihydroxy-3,11-dioxo-lanosta-8,24-dien-26-oic acid: Side-chain oxidation begins, forming a carboxylic acid at C-26.

-

→ this compound: Further side-chain cleavage and modification lead to the final C-24 carboxylic acid structure.

Visualization of the Putative Post-Lanosterol Pathway

Caption: A putative biosynthetic route from lanosterol.

Experimental Protocol: Functional Characterization of Pathway Genes

To elucidate the specific functions of enzymes in the post-lanosterol pathway, a primary technique is the heterologous expression of candidate genes from G. lucidum in a host organism like the yeast Saccharomyces cerevisiae.[2][7] Yeast is an ideal host as it naturally produces lanosterol, providing the necessary precursor.

Workflow for Heterologous Expression and Analysis

Caption: Workflow for identifying enzyme function.

Step-by-Step Methodology

-

Gene Identification and Cloning:

-

Candidate genes, such as those encoding cytochrome P450s, are identified from the G. lucidum genome based on homology to known triterpenoid biosynthesis genes.

-

The open reading frame (ORF) of the candidate gene is amplified via PCR.

-

The amplified gene is cloned into a yeast expression vector, placing it under the control of an inducible promoter (e.g., GAL1).

-

-

Yeast Strain Transformation:

-

The recombinant plasmid is transformed into a competent S. cerevisiae strain. Strains engineered to overproduce lanosterol may be used to increase the yield of downstream products.

-

Successful transformants are selected on appropriate dropout media.

-

-

Cultivation and Induction:

-

A seed culture is grown in a non-inductive medium (e.g., containing glucose).

-

The seed culture is used to inoculate a larger volume of production medium containing the inducing agent (e.g., galactose) to activate the expression of the cloned gene.

-

The culture is incubated for several days (e.g., 120 hours) to allow for product accumulation.[7]

-

-

Metabolite Extraction and Analysis:

-

Yeast cells are harvested by centrifugation.

-

Metabolites are extracted from the cell pellet and the supernatant using an organic solvent like ethyl acetate.

-

The crude extract is concentrated and analyzed.

-

-

Structural Elucidation:

-

High-Performance Liquid Chromatography (HPLC): The extract is first analyzed by HPLC to separate compounds. The resulting chromatogram is compared to that of a control strain (transformed with an empty vector) to identify new peaks corresponding to novel products.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The molecular weight of the compound in the new peak is determined to infer its chemical formula.

-

Nuclear Magnetic Resonance (NMR): For definitive structural confirmation, the new compound is purified by preparative HPLC, and its structure is determined using 1D and 2D NMR spectroscopy.[2][7]

-

By feeding the engineered yeast with potential intermediates and analyzing the products, the specific catalytic function and substrate specificity of the enzyme can be determined, thereby piecing together the biosynthetic pathway one step at a time.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Pharmacological Effects of Triterpenoids from Ganoderma lucidum and the Regulation of Its Biosynthesis [scirp.org]

- 5. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]

- 6. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lanosterol biosynthesis pathway | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. pnas.org [pnas.org]

- 10. Lanosterol - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enhanced production of polysaccharides and triterpenoids in Ganoderma lucidum fruit bodies on induction with signal transduction during the fruiting stage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Ganoderic Acid A

Introduction: The Significance of Ganoderic Acid A

Ganoderic Acid A (GAA) stands as a prominent member of the highly oxygenated lanostane-type triterpenoids, a class of complex natural products isolated from the revered medicinal mushroom, Ganoderma lucidum (Lingzhi).[1][2][3] For centuries, this fungus has been a cornerstone of traditional medicine in East Asia, and modern scientific inquiry has identified ganoderic acids as key contributors to its diverse pharmacological activities.[4] These activities include anti-inflammatory, antioxidant, and cytotoxic effects, making GAA a molecule of significant interest for researchers in drug discovery and development.[5][6][7]

This technical guide provides a comprehensive exploration of the chemical architecture of Ganoderic Acid A, with a particular focus on its intricate stereochemistry. We will delve into the structural elucidation methodologies, the biosynthetic origins of its chirality, and detailed protocols for its isolation and analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this fascinating and therapeutically promising compound.

I. The Planar Structure: A Lanostane Scaffold with Key Functionalization

Ganoderic Acid A is a C30 triterpenoid built upon a tetracyclic lanostane core.[8] Its chemical formula is C₃₀H₄₄O₇, with a molecular weight of 516.67 g/mol .[5] The foundational structure is characterized by a series of specific functional groups that are critical to its chemical properties and biological activity.

The key structural features of Ganoderic Acid A are:

-

A Lanostane Tetracyclic Core: This forms the rigid backbone of the molecule.

-

Hydroxyl Groups: Two secondary hydroxyl (-OH) groups are present at positions C-7 and C-15.[5]

-

Ketone Groups: Three ketone (C=O) groups are located at positions C-3, C-11, and C-23.[5]

-

A Carboxylic Acid Side Chain: A heptanoic acid side chain is attached at C-17, terminating in a carboxylic acid group at C-26.[5]

-

A Double Bond: A single double bond is situated within the B-ring of the tetracyclic system, between C-8 and C-9.

These features are summarized in the following table:

| Feature | Position(s) |

| Chemical Formula | C₃₀H₄₄O₇ |

| Molecular Weight | 516.67 g/mol |

| Core Structure | Lanostane |

| Hydroxyl Groups | C-7, C-15 |

| Ketone Groups | C-3, C-11, C-23 |

| Carboxylic Acid | C-26 |

| Double Bond | C-8 to C-9 |

The systematic IUPAC name for Ganoderic Acid A is (2R,6R)-6-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid.[5] This nomenclature precisely defines the spatial arrangement of all substituents, which will be explored in the following section.

II. The Stereochemical Landscape: Defining the 3D Architecture of Ganoderic Acid A

The biological activity of a complex natural product like Ganoderic Acid A is intrinsically linked to its three-dimensional structure. The molecule possesses a multitude of chiral centers, leading to a specific and crucial stereochemical configuration.

The definitive stereochemistry of Ganoderic Acid A has been established through extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10] The stereochemical assignments at each chiral center are as follows:

-

Side Chain: 25R

-

Tetracyclic Core: 5R, 7S, 10S, 13R, 14R, 15S, 17R

A more descriptive nomenclature, (25R)-7β,15α-dihydroxy-3,11,23-trioxolanost-8-en-26-oic acid, further clarifies the orientation of the hydroxyl groups, with the β-configuration at C-7 indicating it projects "upwards" from the plane of the ring system, and the α-configuration at C-15 indicating it projects "downwards".[5]

The following diagram illustrates the chemical structure of Ganoderic Acid A with key stereocenters highlighted.

References

- 1. researchgate.net [researchgate.net]

- 2. jrcm.tbzmed.ac.ir [jrcm.tbzmed.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Ganoderic Acid A | C30H44O7 | CID 471002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. [Chemical constituents of the spores of Ganoderma lucidum] - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Ganoderic Acid A.

An In-depth Technical Guide to the Physical and Chemical Properties of Ganoderic Acid A

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ganoderic Acid A

Ganoderic Acid A (GAA) stands as one of the most prominent and extensively studied bioactive compounds isolated from the revered medicinal mushroom, Ganoderma lucidum. As a highly oxygenated lanostane-type triterpenoid, GAA is a cornerstone of the pharmacological activities attributed to this fungus, which has been used in traditional medicine for centuries. Modern scientific investigation has revealed its multi-faceted therapeutic potential, including anti-tumor, anti-inflammatory, hepatoprotective, and antioxidant effects.

This guide provides a comprehensive technical overview of the essential physical and chemical properties of Ganoderic Acid A. A deep understanding of these characteristics is paramount for researchers in natural product chemistry, pharmacology, and drug development, as it directly informs decisions in extraction, purification, formulation, and the design of mechanistic studies.

Chemical Identity and Molecular Structure

Ganoderic Acid A is a tetracyclic triterpenoid derived from a lanosterol precursor. Its complex structure features multiple oxygen-containing functional groups, including hydroxyl, ketone, and a carboxylic acid moiety, which are critical to its chemical behavior and biological activity.

The definitive chemical identifiers for Ganoderic Acid A are summarized below.

| Property | Value | Source |

| IUPAC Name | (2R,6R)-6-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |

| Molecular Formula | C₃₀H₄₄O₇ | |

| Molecular Weight | 516.67 g/mol | |

| CAS Number | 81907-62-2 |

Figure 1: 2D Chemical Structure of Ganoderic Acid A

Physicochemical Properties: A Foundation for Application

The physical properties of GAA dictate its handling, solubility, and formulation strategies. These characteristics are crucial for designing effective in vitro and in vivo experiments.

| Property | Value | Notes and Experimental Implications | Source |

| Appearance | Crystalline Solid (Predicted) | Affects handling and weighing for solution preparation. | |

| Melting Point | 118–123 °C | Provides an indication of purity. | |

| Boiling Point | 690.1 ± 55.0 °C (Predicted) | High boiling point reflects its large molecular size and low volatility. | |

| Density | 1.22 g/cm³ (Predicted) | Standard physical constant. | |

| Solubility | DMSO: ≤100 mg/mLEthanol: SolubleMethanol: Slightly SolubleChloroform: Slightly SolubleAqueous Buffers: Sparingly Soluble | The poor aqueous solubility is a significant challenge for formulation and bioavailability. Stock solutions are typically prepared in DMSO for in vitro assays. For in vivo studies, formulation strategies often involve co-solvents or delivery systems. | |

| Stability & Storage | Store sealed in a freezer at -20°C. Stock solutions in solvent are stable for 1 month at -20°C or 1 year at -80°C. | Susceptible to degradation under highly acidic or alkaline pH conditions. Stability in solution at room temperature has been reported as reliable for up to 72 hours for analytical purposes. |

Spectroscopic Profile for Structural Elucidation

The identification and structural confirmation of Ganoderic Acid A rely on a combination of spectroscopic techniques. Each method provides unique information about its molecular architecture.

| Technique | Characteristic Features |

| UV-Vis Spectroscopy | Exhibits a maximum absorption (λmax) at approximately 252-254 nm, which is characteristic of the α,β-unsaturated ketone system within the lanostane skeleton. |

| Infrared (IR) Spectroscopy | The IR spectrum shows distinct absorption bands corresponding to its functional groups: a broad band for hydroxyl (O-H) groups, strong absorption for carbonyl (C=O) groups from ketones, and characteristic bands for the carboxylic acid moiety. |

| Mass Spectrometry (MS) | The mass spectrum provides the molecular ion peak, confirming the molecular weight. Fragmentation patterns, often analyzed via LC-MS/MS, reveal structural information through the loss of water, CO₂, and side-chain cleavages, which is crucial for metabolite identification. |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Reveals signals for numerous methyl groups, olefinic protons, and protons adjacent to hydroxyl and carbonyl groups. ¹³C NMR: Shows signals for carbonyl carbons (ketones and carboxylic acid), olefinic carbons, hydroxyl-bearing carbons, and a variety of aliphatic carbons, providing a complete carbon map of the molecule. |

Extraction and Purification from Ganoderma lucidum

Isolating Ganoderic Acid A from its natural source is a multi-step process requiring careful selection of solvents and chromatographic techniques to separate it from a complex mixture of other triterpenoids and polysaccharides.

Protocol 1: General Methodology for Extraction and Purification

-

Rationale: This protocol employs a solvent-based extraction followed by liquid-liquid partitioning and column chromatography. The choice of ethanol as the initial extraction solvent is effective for a broad range of moderately polar compounds like GAA. Subsequent partitioning and chromatographic steps are designed to progressively enrich the target compound based on polarity.

-

Step-by-Step Methodology:

-

Preparation of Source Material: Obtain dried and finely powdered fruiting bodies of Ganoderma lucidum. A smaller particle size increases the surface area for efficient extraction.

-

Solvent Extraction: Macerate or ultrasonically extract the powder with 80-95% ethanol at room temperature. The use of ultrasound enhances extraction efficiency by disrupting cell walls. Repeat the extraction 2-3 times to ensure maximum yield.

-

Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

-

Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as ethyl acetate. The triterpenoid fraction, including GAA, will preferentially move into the ethyl acetate layer.

-

Column Chromatography (Silica Gel): Concentrate the ethyl acetate fraction and subject it to silica gel column chromatography. Elute with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Gel Filtration Chromatography: Pool the GAA-rich fractions and further purify them using Sephadex LH-20 column chromatography to remove pigments and other small molecules.

-

Final Purification (Optional): For obtaining high-purity GAA (>97.5%), recrystallization from methanol or semi-preparative HPLC can be employed.

-

Workflow Diagram: Extraction and Purification of GAA

This guide provides a comprehensive technical overview of Ganoderic Acid A (GAA), a prominent bioactive triterpenoid derived from the medicinal mushroom Ganoderma lucidum. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, related compounds, biosynthesis, and methodologies for its extraction, purification, and biological evaluation.

Introduction: The Significance of Ganoderic Acid A

For centuries, Ganoderma lucidum, also known as Lingzhi or Reishi, has been a cornerstone of traditional Asian medicine, revered for its diverse therapeutic properties.[1] Modern scientific investigation has identified a class of highly oxygenated lanostane-type triterpenoids, known as ganoderic acids, as major contributors to its pharmacological effects.[2][3][4] Among these, Ganoderic Acid A stands out as one of the earliest discovered and most abundant, exhibiting a wide spectrum of biological activities, including potent anti-cancer and anti-inflammatory properties.[5][6][7] This guide will delve into the multifaceted nature of Ganoderic Acid A, providing a robust resource for its scientific exploration and therapeutic development.

Chemical Identity and Synonyms of Ganoderic Acid A

A clear understanding of the chemical identity of Ganoderic Acid A is fundamental for any scientific investigation.

Table 1: Chemical Identifiers of Ganoderic Acid A

| Identifier | Value | Source |

| IUPAC Name | (2R,6R)-6-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | PubChem |

| Molecular Formula | C₃₀H₄₄O₇ | PubChem |

| Molecular Weight | 516.67 g/mol | [5] |

| CAS Number | 81907-62-2 | PubChem |

| Synonyms | Ganoderic acid A, GAA | [5] |

The Lanostane Skeleton: A Foundation for Diversity

Ganoderic Acid A belongs to the lanostane-type triterpenoids, which are characterized by a tetracyclic core derived from lanosterol.[2] The diverse array of ganoderic acids arises from variations in the oxidation state and the presence of different functional groups at various positions on this fundamental skeleton. These subtle structural modifications are pivotal, as they profoundly influence the biological activity of each compound.

Related Ganoderic Acids and Their Distinguishing Features

Numerous other ganoderic acids have been isolated from Ganoderma species, each with unique structural characteristics and biological activities. A comparative analysis is crucial for understanding structure-activity relationships.

Table 2: Comparison of Ganoderic Acid A and Related Compounds

| Compound | Molecular Formula | Key Structural Differences from Ganoderic Acid A | Notable Biological Activities |

| Ganoderic Acid B | C₃₀H₄₂O₇ | Presence of a double bond at C-24 | Anti-hypertensive (ACE inhibitor) |

| Ganoderic Acid C2 | C₃₀H₄₂O₇ | Different stereochemistry at C-25 | Potent aldose reductase inhibitor |

| Ganoderic Acid F | C₃₂H₄₂O₉ | Acetoxy group at C-12 | Anti-HIV activity |

| Ganoderic Acid H | C₃₀H₄₂O₇ | Hydroxyl group at C-3 instead of a ketone | Cytotoxic against various cancer cell lines |

| Ganoderic Acid T | C₃₀H₄₂O₇ | Carbonyl group at C-7 instead of a hydroxyl group | Induces apoptosis in lung cancer cells[8] |

| Ganoderic Acid Me | C₃₁H₄₄O₇ | Methyl ester at the carboxylic acid | Inhibits lung cancer metastasis[8] |

Biosynthesis of Ganoderic Acid A: From Lanosterol to Bioactivity

The biosynthesis of ganoderic acids originates from the mevalonate (MVA) pathway, which produces the precursor lanosterol.[3][9] Subsequent modifications of the lanosterol skeleton through a series of oxidation, reduction, and acylation reactions, catalyzed by enzymes such as cytochrome P450 monooxygenases, lead to the vast diversity of ganoderic acids.[10]

Caption: Simplified biosynthesis pathway of Ganoderic Acid A.

Methodologies for Research and Development

Extraction and Purification of Ganoderic Acid A

The efficient isolation of Ganoderic Acid A is a critical first step for any research endeavor. The following protocol outlines a standard laboratory procedure.

Protocol 1: Extraction and Purification of Ganoderic Acid A

-

Preparation of Fungal Material:

-

Dry the fruiting bodies of Ganoderma lucidum at 50-60°C.

-

Grind the dried material into a fine powder (40-60 mesh).

-

-

Solvent Extraction:

-

Macerate the powdered G. lucidum in 95% ethanol (1:10 w/v) for 24 hours at room temperature with continuous stirring.

-

Filter the extract and repeat the extraction process twice more with fresh ethanol.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[11]

-

-

Fractionation:

-

Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Ganoderic acids are typically enriched in the ethyl acetate fraction.

-

-

Column Chromatography:

-

Subject the ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 90:10).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing Ganoderic Acid A.

-

-

Purification by Preparative HPLC:

-

Pool the fractions rich in Ganoderic Acid A and further purify using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and 0.1% acetic acid in water.

-

Detection: UV at 252 nm.

-

Collect the peak corresponding to Ganoderic Acid A.

-

-

Crystallization:

-

Evaporate the solvent from the collected HPLC fraction.

-

Recrystallize the purified Ganoderic Acid A from a suitable solvent system (e.g., methanol/water) to obtain a highly pure compound.

-

Analytical Quantification using HPLC

Accurate quantification of Ganoderic Acid A is essential for quality control and pharmacological studies.

Protocol 2: HPLC Analysis of Ganoderic Acid A

-

Instrumentation: Agilent 1260 Infinity HPLC system or equivalent.[12]

-

Column: Zorbax C18 column (e.g., 4.6 x 250 mm, 5 µm).[12]

-

Mobile Phase: Gradient elution with acetonitrile (A) and 0.1% acetic acid in water (B). A typical gradient could be: 0-20 min, 20-40% A; 20-40 min, 40-60% A.

-

Flow Rate: 0.6 mL/min.[12]

-

Detection Wavelength: 254 nm.[12]

-

Standard Preparation: Prepare a stock solution of purified Ganoderic Acid A in methanol and create a series of dilutions to generate a standard curve.

-

Sample Preparation: Dissolve the extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Quantification: Determine the concentration of Ganoderic Acid A in the sample by comparing its peak area to the standard curve.

Biological Activities and Mechanisms of Action

Ganoderic Acid A exerts a plethora of biological effects, with its anti-cancer and anti-inflammatory activities being the most extensively studied.

Anti-Cancer Effects

Ganoderic Acid A has demonstrated significant anti-proliferative, pro-apoptotic, and anti-metastatic effects in various cancer cell lines.[5][13]

Key Mechanisms:

-

Induction of Apoptosis: GAA can induce programmed cell death by activating the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and activation of caspases.[5][13]

-

Cell Cycle Arrest: It can arrest the cell cycle at the G0/G1 or G2/M phase, thereby inhibiting cancer cell proliferation.[13]

-

Inhibition of Metastasis: GAA has been shown to suppress the invasion and migration of cancer cells by modulating the expression of matrix metalloproteinases (MMPs).

-

Modulation of Signaling Pathways: It can interfere with key signaling pathways involved in cancer progression, such as the JAK/STAT3, NF-κB, and PI3K/Akt pathways.[5][7][14]

References

- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. jfda-online.com [jfda-online.com]

- 7. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. dl.begellhouse.com [dl.begellhouse.com]

- 13. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-oxidant, anti-inflammatory and anti-fibrosis effects of ganoderic acid A on carbon tetrachloride induced nephrotoxicity by regulating the Trx/TrxR and JAK/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the In Vitro Cytotoxicity of Ganoderic Acid A

Introduction: The Therapeutic Promise of Ganoderic Acid A

Ganoderic Acid A (GA-A) is a highly oxygenated lanostane-type triterpenoid derived from the medicinal mushroom Ganoderma lucidum. For centuries, this mushroom has been a cornerstone of traditional Eastern medicine, revered for its purported health benefits, including anti-tumor properties.[1][2][3] Modern scientific inquiry has identified Ganoderic acids as key bioactive constituents responsible for these effects.[3] GA-A, in particular, has demonstrated significant potential as an anti-cancer agent by inhibiting cell proliferation, suppressing invasion, and inducing programmed cell death (apoptosis) in various cancer cell lines, including those of the breast, liver, and bone.[1][4]

This guide provides a comprehensive, in-depth technical overview for researchers, scientists, and drug development professionals on the methodologies to rigorously evaluate the in vitro cytotoxic effects of Ganoderic Acid A. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in the core signaling pathways modulated by this promising natural compound.

Part 1: Foundational Cytotoxicity Assessment — The MTT Assay

The initial step in evaluating any potential anti-cancer compound is to determine its dose-dependent effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[3][5]

Scientific Rationale: The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[3][5] The amount of formazan produced is directly proportional to the number of viable cells.[6] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a critical metric representing the concentration of GA-A required to inhibit the growth of 50% of the cancer cell population.[3]

Experimental Workflow: MTT Assay

Caption: Workflow for assessing Ganoderic Acid A cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed your chosen cancer cell line (e.g., MDA-MB-231, HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[7] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Preparation and Treatment: Prepare a stock solution of Ganoderic Acid A in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). Remove the overnight medium from the cells and replace it with 100 µL of the medium containing the different GA-A concentrations. Include a vehicle control (DMSO at the highest concentration used for GA-A).

-

Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours) to assess both dose- and time-dependent effects.[1]

-

MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[8] Incubate for an additional 4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[7]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the GA-A concentration to determine the IC50 value.

Data Presentation: Expected IC50 Values for Ganoderic Acids

The following table provides a comparative context for the cytotoxic potency of various Ganoderic acids against different human cancer cell lines.

| Ganoderic Acid Derivative | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 (24h), 203.5 (48h) | [3] |

| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 (24h), 165.2 (48h) | [3] |

| Ganoderic Acid DM | MCF-7 | Breast Cancer | Not specified, but potent | [9][10] |

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic effect of GA-A is established, the next critical step is to understand the underlying molecular mechanisms. Evidence suggests that GA-A exerts its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest.[1][4]

Apoptosis Detection: Annexin V-FITC/Propidium Iodide Staining

Scientific Rationale: Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry.[11][12] Propidium Iodide (PI) is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[11] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[13]

Detailed Protocol: Annexin V-FITC/PI Staining

-

Cell Treatment: Seed cells in a 6-well plate and treat with GA-A at concentrations around the IC50 value for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Wash the cells with cold PBS.

-

Staining: Resuspend approximately 1-5 x 10⁵ cells in 500 µL of 1x Annexin V binding buffer.[11] Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[11]

-

Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[12][13]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible, measuring FITC fluorescence (e.g., FL1 channel) and PI fluorescence (e.g., FL2 or FL3 channel).[13]

Cell Cycle Analysis: Propidium Iodide Staining

Scientific Rationale: Uncontrolled cell proliferation is a hallmark of cancer, often due to deregulation of the cell cycle. Many anti-cancer agents, including GA-A, can induce cell cycle arrest, preventing cancer cells from dividing.[1] Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15] PI is a stoichiometric DNA-binding dye, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[14] This allows for the quantification of cells in each phase based on their DNA content.[15] Since PI also binds to RNA, treatment with RNase is essential for accurate DNA content analysis.[14]

Detailed Protocol: Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells with GA-A as described for the apoptosis assay. Harvest the cells by trypsinization.

-

Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells.[16][17] Cells can be stored at 4°C for at least 2 hours.[17]

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI/Triton X-100 staining solution containing RNase A.[17]

-

Incubation: Incubate the cells for 15-30 minutes at 37°C or room temperature, protected from light.[17]

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry. The data can be analyzed using cell cycle modeling software (e.g., ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[17] Studies have shown that GA-A can arrest the cell cycle at the G0/G1 phase.[1][4]

Investigating Signaling Pathways: Western Blotting

Scientific Rationale: To delve deeper into the molecular mechanisms of GA-A-induced apoptosis and cell cycle arrest, Western blotting is an indispensable technique.[18] It allows for the detection and quantification of specific proteins involved in these signaling pathways.[18] For instance, the activation of the caspase cascade is a central event in apoptosis.[19] Western blotting can detect the cleavage of pro-caspases (e.g., pro-caspase-3) into their active, cleaved forms (e.g., cleaved caspase-3), providing direct evidence of apoptosis induction.[1][19] Similarly, changes in the expression of cell cycle regulatory proteins, such as cyclins (e.g., Cyclin D1) and cyclin-dependent kinase inhibitors (e.g., p21), can be assessed to confirm the mechanism of cell cycle arrest.[1][4]

Caption: Signaling pathway of Ganoderic Acid A-induced apoptosis.

Detailed Protocol: Western Blotting

-

Protein Extraction: After treating cells with GA-A, lyse the cells in RIPA buffer containing a protease inhibitor cocktail to extract total protein.[20]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[20]

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]

-